Finasteride Impurity
Description
Significance of Impurity Profiling in Pharmaceutical Development
Impurity profiling is the comprehensive process of identifying, quantifying, and controlling the impurities present in a drug substance and its final formulated product. veeprho.comglobalpharmatek.com This meticulous analysis is critical for several reasons. Primarily, it safeguards public health by ensuring that any potentially toxic, mutagenic, or carcinogenic impurities are identified and limited to acceptable levels. biomedres.usmedwinpublishers.com The presence of even trace amounts of certain impurities can pose significant health risks to patients. biomedres.us
Furthermore, impurity profiling provides invaluable insights into the stability of a drug. globalpharmatek.com By identifying potential degradation products, manufacturers can establish appropriate storage conditions and determine the shelf life of a pharmaceutical product. globalpharmatek.com This information is also crucial for process optimization, as it can reveal how different manufacturing parameters influence the formation of impurities, allowing for adjustments to enhance the purity of the API. globalpharmatek.com Regulatory bodies worldwide, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate comprehensive impurity profiling data as part of the drug approval process, ensuring adherence to Good Manufacturing Practices (GMP). biomedres.usglobalpharmatek.com
Overview of Finasteride (B1672673) Impurity Research Landscape
Finasteride, a synthetic 4-azasteroid compound, is a specific inhibitor of the Type II 5α-reductase enzyme. asianpubs.org Research into the impurity profile of finasteride is an active area of investigation, driven by the need to ensure the quality and safety of the final drug product. Studies have focused on identifying and characterizing impurities that can arise from the manufacturing process, as well as those that may form as degradation products. asianpubs.orgjocpr.com
Several impurities related to finasteride have been identified and are documented in pharmacopeias. researchgate.net These include process-related impurities, which may be unreacted starting materials, intermediates, or by-products of the synthesis, and degradation products that form under stress conditions such as hydrolysis and oxidation. asianpubs.orgjocpr.com The identification and control of these impurities are essential, as their presence, even in minute quantities, could potentially influence the therapeutic efficacy and safety of finasteride. researchgate.net
Research Scope and Methodological Considerations in Finasteride Impurity Studies
The scope of research into finasteride impurities encompasses their detection, isolation, structural elucidation, and quantification. medwinpublishers.comasianpubs.org A significant focus is placed on developing and validating robust analytical methods capable of separating and measuring these impurities with high sensitivity and specificity. jocpr.comajpamc.com
Methodological considerations are paramount in ensuring the reliability of these studies. High-performance liquid chromatography (HPLC) is a widely used technique for the separation and quantification of finasteride and its impurities. asianpubs.orgajpamc.commarmara.edu.tr The development of a stability-indicating HPLC method is crucial to separate the drug substance from its degradation products. jocpr.com
Key aspects of methodological validation, as per International Council for Harmonisation (ICH) guidelines, include linearity, accuracy, precision, specificity, and robustness of the analytical method. jocpr.com Spectroscopic techniques, such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are indispensable for the structural characterization of isolated impurities. asianpubs.orgasianpubs.org Tandem mass spectrometry (MS-MS) provides further structural information. asianpubs.org
Studies often involve forced degradation experiments where the drug substance is subjected to stress conditions like acid and base hydrolysis, oxidation, and heat to intentionally generate degradation products. jocpr.com This helps in understanding the degradation pathways and developing analytical methods that can effectively separate these degradants from the main compound. jocpr.com The choice of analytical column, mobile phase composition, and detector wavelength are critical parameters that are optimized to achieve the best separation and detection of all potential impurities. ajpamc.commarmara.edu.tr
Detailed Research Findings on Finasteride Impurities
The investigation into finasteride impurities has led to the identification and characterization of several related substances. These impurities can originate from the synthesis process or as degradation products.
Synthesis-Related Impurities
During the synthesis of finasteride, various related substances can be formed. Research has identified several of these, including those that are structurally similar to the finasteride molecule. For instance, studies have characterized impurities such as the cyclohexyl and phenyl analogs of finasteride. asianpubs.orgasianpubs.org The formation of these impurities is often linked to the specific reagents and reaction conditions used in the manufacturing process. asianpubs.org
One common route for finasteride synthesis involves the use of progesterone (B1679170) as a starting material. researchgate.netgoogle.com This multi-step process can introduce various intermediates and by-products. Another approach starts from 4-androsten-3,17-dione. ajrconline.org The control of these synthesis-related impurities is a critical aspect of the manufacturing process to ensure the purity of the final API.
The European Pharmacopoeia lists several official impurities for finasteride, which are used as reference standards for quality control. researchgate.net These include:
Impurity A: N-(1,1-dimethylethyl)-3-oxo-4-aza-5α-androstane-17β-carboxamide researchgate.net
Impurity B: Methyl 3-oxo-4-aza-5α-androst-1-ene-17β-carboxylate researchgate.net
Impurity C: N-(1,1-dimehylethyl)-3-oxo-4-azaandrosta-1,5-diene-17β-carboxamide researchgate.net
Degradation Products
Forced degradation studies are instrumental in identifying the potential degradation products of finasteride. These studies have shown that finasteride is susceptible to degradation under certain stress conditions. For example, degradation has been observed under oxidative hydrolysis conditions. jocpr.com However, the drug has been found to be relatively stable under other stress conditions. jocpr.com The ability of an analytical method to separate these degradation products from the intact drug is a key requirement for a stability-indicating method. jocpr.com
Analytical Methods for Impurity Detection
The development of sensitive and specific analytical methods is crucial for the detection and quantification of finasteride impurities. High-performance liquid chromatography (HPLC) is the most commonly employed technique. ajpamc.com Researchers have developed various HPLC methods, often using a C18 column and a mobile phase consisting of a mixture of water, acetonitrile (B52724), and sometimes tetrahydrofuran (B95107). researchgate.netajpamc.commarmara.edu.tr Detection is typically carried out using a UV detector at a wavelength of around 210 nm. ajpamc.commarmara.edu.tr
The performance of these methods is rigorously validated to ensure they are fit for their intended purpose. researchgate.netajpamc.com This includes demonstrating that the method can accurately and precisely quantify the impurities at their specified limits. The specificity of the method is also critical to ensure that there is no interference from other components in the sample. marmara.edu.tr
Below are tables summarizing some of the known finasteride impurities and the analytical methods used for their detection.
Table 1: Known Finasteride Impurities
| Impurity Name/Type | Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
|---|---|---|---|---|
| Finasteride | N-(1,1-dimethylethyl)-3-oxo-(5α,17β)-4-azaandrost-1-ene-17-carboxamide | 98319-26-7 | C₂₃H₃₆N₂O₂ | 372.54 |
| Impurity A | N-(1,1-dimethylethyl)-3-oxo-4-aza-5α-androstane-17β-carboxamide | 98319-24-5 | C₂₃H₃₈N₂O₂ | 374.56 |
| Impurity B | Methyl 3-oxo-4-aza-5α-androst-1-ene-17β-carboxylate | 103335-41-7 | C₂₀H₂₉NO₃ | 331.45 |
| Impurity C | N-(1,1-dimehylethyl)-3-oxo-4-azaandrosta-1,5-diene-17β-carboxamide | 1800205-94-0 | C₂₃H₃₄N₂O₂ | 370.53 |
| Cyclohexyl Analog | Not specified | Not specified | C₂₅H₃₉N₂O₂ | 398.0 |
Data sourced from multiple research articles and publicly available information. asianpubs.orgresearchgate.netasianpubs.orgpharmaffiliates.com
Table 2: Analytical Methods for this compound Profiling
| Technique | Column | Mobile Phase | Detection | Application |
|---|---|---|---|---|
| HPLC | Nova-Pak C18 | Water: Tetrahydrofuran: Acetonitrile | UV at 210 nm | Quantification of finasteride and its impurities. ajpamc.com |
| HPLC | Nova Pac C18 | Water + Acetonitrile + Tetrahydrofuran (80:10:10, v/v/v) | UV at 210 nm | Separation and determination of processed impurities. researchgate.net |
| HPLC | Symmetry C18 | Water and Acetonitrile (64:34, v/v) | UV | Stability-indicating assay and related substances determination. jocpr.com |
| Preparative HPLC | Not specified | Isocratic method | Not specified | Isolation of unknown impurities for characterization. asianpubs.org |
| Mass Spectrometry (MS) | UPLC-TOF-MS | Direct infusion | ESI, positive and negative modes | Structural elucidation of isolated impurities. asianpubs.org |
This table provides a summary of common analytical techniques and conditions reported in the literature for the analysis of finasteride impurities. asianpubs.orgjocpr.comresearchgate.netajpamc.comasianpubs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,3aS,3bS,9aR,9bS,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,6,8,9,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4/h9,14-17H,6-8,10-13H2,1-5H3,(H,24,26)(H,25,27)/t14-,15-,16-,17+,22-,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYQEUFHHYXVFL-FIIPNDBVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CC=C4C3(CCC(=O)N4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C)CC=C4[C@@]3(CCC(=O)N4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Classification and Origin of Finasteride Impurities
Process-Related Impurities in Finasteride (B1672673) Synthesis
The synthesis of finasteride is a multi-step chemical process, and at each stage, there is a potential for the formation of impurities. These can originate from the initial raw materials, arise as by-products of the intended chemical reactions, or be introduced during intermediate and final purification steps.
The quality of the starting materials and reagents is a crucial factor in controlling the impurity profile of the final finasteride product. Impurities present in these initial components can be carried through the synthesis process and contaminate the API. For example, in the synthesis of N,N'-Dicyclohexylcarbodiimide (DCC), a reagent used in the amidation step of finasteride synthesis, residual impurities such as aniline (B41778) and cyclohexyl amine can be present. These can then react to form undesired related substances in the final product. asianpubs.orgasianpubs.orgresearchgate.netresearchgate.net Two such impurities have been identified as the cyclohexyl and phenyl analogs of finasteride. asianpubs.orgasianpubs.orgresearchgate.netresearchgate.net
| Impurity Name | Origin |
| Aniline | Impurity in N,N'-Dicyclohexylcarbodiimide (DCC) reagent asianpubs.org |
| Cyclohexyl amine | Impurity in N,N'-Dicyclohexylcarbodiimide (DCC) reagent asianpubs.org |
| Cyclohexyl analog of finasteride | Reaction of cyclohexyl amine impurity from DCC asianpubs.orgasianpubs.org |
| Phenyl analog of finasteride | Reaction of aniline impurity from DCC asianpubs.orgasianpubs.org |
During the chemical reactions that form finasteride, side reactions can occur, leading to the formation of by-products. These are unintended molecules that are synthesized alongside the desired product. One notable impurity that can form is Finasteride Impurity C, which is a chiral impurity. guidechem.com Another potential by-product is an over-oxidized impurity that can be generated during the Ring A oxidation step of the synthesis. asianpubs.org
| Impurity Name | Formation Pathway |
| This compound C | Chiral by-product of the synthesis process guidechem.com |
| Over-oxidized impurity | By-product of the Ring A oxidation step asianpubs.org |
Intermediates are the molecular compounds formed at each step of the synthesis leading to the final product. Incomplete reactions or inadequate purification can lead to the presence of these intermediates in the final API. For instance, the quality of the key intermediate (4) is critical for the subsequent stages in the manufacturing process. asianpubs.org Purification processes, while designed to remove impurities, can sometimes introduce new ones if not properly controlled. For example, the use of certain solvents or resins during purification could potentially lead to the introduction of contaminants. The purification of crude finasteride often involves steps using acetic acid, methanol (B129727), and water to remove known impurities like impurity-A and impurity-C6. asianpubs.org
Finasteride Degradation Products
Finasteride, like any pharmaceutical compound, can degrade when exposed to stress conditions such as oxidation and hydrolysis. synthinkchemicals.com These degradation pathways lead to the formation of new chemical entities known as degradation products.
Oxidative stress is a significant factor in the degradation of finasteride. semanticscholar.orgjocpr.comjocpr.com Studies have shown that when finasteride is subjected to oxidative conditions, for example using 3% hydrogen peroxide, it can lead to the formation of degradation products. semanticscholar.orgscirp.org One of the identified degradation products formed during oxidative hydrolysis is Impurity-1. semanticscholar.org
Finasteride is susceptible to degradation in the presence of water, particularly under acidic or alkaline conditions. semanticscholar.orgscirp.org Forced degradation studies have demonstrated that finasteride undergoes significant degradation in alkaline mediums, such as 0.1 N sodium hydroxide (B78521). semanticscholar.orgresearchgate.net This degradation can lead to the formation of several impurities. researchgate.net Interestingly, while some studies show significant degradation in alkaline conditions, others suggest it is more liable to acid degradation and stable under alkaline or oxidative conditions. akjournals.com One proposed hydrolytic degradation pathway involves the opening of the dihydropyridinone ring. oup.com
| Stress Condition | Resulting Impurities/Observations |
| 10 N NaOH | Impurity A, Impurity B, and increased Impurity C observed after 72 hours. researchgate.netresearchgate.net |
| 0.1 N NaOH | Approximately 4% degradation observed after 24 hours at 70°C. semanticscholar.orgscirp.org |
| 0.1 N HCl | No significant degradation observed after 24 hours at 70°C. semanticscholar.orgscirp.org |
| 3% H2O2 (Oxidation) | Degradation product Imp-1 was formed. semanticscholar.org |
Polymorphic Impurities of Finasteride
Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. Finasteride is known to exhibit polymorphism, with Form I and Form II being the most well-characterized crystalline forms. google.comresearchgate.net A third polymorph, Form III, has also been reported in the literature. nih.gov These polymorphic forms are considered impurities when present in an undesired form within the drug substance. The different polymorphic forms can have distinct physicochemical properties, which can influence the bioavailability and stability of the final drug product.
The characterization of these polymorphs is typically performed using techniques such as X-ray Powder Diffraction (XRPD), Fourier-Transform Infrared Spectroscopy (FT-IR), and Differential Scanning Calorimetry (DSC). wjpsonline.com
Table 3: Characterization Data of Finasteride Polymorphs
| Polymorphic Form | XRPD (d-spacings) | FT-IR (cm⁻¹) | DSC (Melting Point) |
| Form I | 6.44, 5.69, 5.36, 4.89, 4.55, 4.31, 3.85, 3.59, 3.14 google.com | 3431, 3237, 1692, 1666, 1602, 688 google.com | Exhibits a minor endotherm around 232°C and a major melting endotherm at approximately 261°C. google.com |
| Form II | 14.09, 10.36, 7.92, 7.18, 6.40, 5.93, 5.66, 5.31, 4.68, 3.90, 3.60, 3.25 google.com | 3441, 3215, 1678, 1654, 1597, 1476, 752 google.com | Shows a single endotherm with a peak temperature of about 256.52°C. wjpsonline.com |
Elucidation of Finasteride Impurity Formation Pathways
Mechanistic Investigations of Impurity Generation during Finasteride (B1672673) Synthesis
Comprehensive investigation into the mechanisms of impurity formation is fundamental to developing robust control strategies. These studies focus on identifying the specific reaction steps and conditions that lead to the generation of undesired byproducts.
Certain impurities in finasteride have been identified as "carry-over" impurities, meaning they arise from impurities present in the reagents used during the manufacturing process. asianpubs.org Two such examples are the cyclohexyl and phenyl analogs of finasteride.
Research has indicated that these impurities can originate from the N,N'-dicyclohexyl-carbodiimide (DCC) reagent, a coupling agent used in the synthesis. asianpubs.org If the DCC reagent is contaminated with starting materials used in its own manufacture, these contaminants can react in a similar manner to the intended intermediates, leading to the formation of corresponding finasteride analogs.
Cyclohexyl Analog of Finasteride (Impurity I): The formation of this impurity has been postulated to occur when the tert-butylamine, a key starting material for the finasteride side chain, is replaced by cyclohexylamine (B46788), a potential impurity in the synthetic reagents. The subsequent reaction sequence—amidation followed by oxidation of the A-ring—proceeds to form the final impurity structure where the tert-butyl group is substituted by a cyclohexyl group. asianpubs.org
Phenyl Analog of Finasteride (Impurity II): Similarly, the presence of aniline (B41778) as a contaminant can lead to the formation of the phenyl analog of finasteride through the same synthetic pathway. asianpubs.org
The conditions under which finasteride is synthesized have a significant impact on the formation and propagation of impurities. Careful control of these parameters is essential for minimizing byproduct generation.
Oxidation Step: The introduction of the Δ¹ double bond in the A-ring of the steroid is a critical step, often achieved through quinone oxidation mediated by a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). acs.orggoogle.com Incomplete oxidation can result in the carry-over of the unreacted starting material, Dihydrofinasteride (Finasteride EP Impurity A), into the final product. acs.org This particular impurity has a high tendency to co-crystallize with finasteride, making its removal via traditional crystallization exceptionally difficult and rendering the process impractical unless the oxidation reaction proceeds to a very high level of completion (>99.8%). acs.org
Choice of Reagents: The selection of reagents for various steps can influence the impurity profile. For instance, using reagents like benzeneselenic anhydride (B1165640) to introduce the A-ring double bond has been associated with the formation of undesired byproducts and a poor purity profile that is difficult to improve even with chromatography and recrystallization. google.com The use of certain silylating agents and oxidizing agents like BSTFA and DDQ can also complicate the isolation of pure finasteride from the reaction mixture. google.com
Purification Challenges: The structural similarity between finasteride and some of its impurities, such as Dihydrofinasteride, poses significant purification challenges. Repeated crystallizations can sometimes lead to the enrichment of the impurity in the final API rather than its removal. acs.org
Synthetic Methodologies for Finasteride Impurity Reference Standards
To accurately identify and quantify impurities in batches of finasteride, pure reference standards of these impurities are required. Since these compounds are not typically available commercially, they must be prepared through targeted organic synthesis.
The synthesis of impurity reference standards often involves mimicking the main finasteride synthesis pathway but using different starting materials or intentionally altering reaction conditions to favor the formation of the desired impurity.
Cyclohexyl and Phenyl Analogs: The synthesis of these impurities involves a two-step process. First, the key carboxylic acid intermediate of finasteride is subjected to amidation using either cyclohexylamine or aniline in the presence of N,N'-dicyclohexyl-carbodiimide (DCC) and Hydroxybenzotriazole (HOBt). The resulting amide is then oxidized using DDQ and BSTFA in toluene (B28343) to introduce the double bond in the A-ring, yielding the target impurity. asianpubs.org
5β-Finasteride (Chiral Impurity): A specific chiral impurity, 5β-Finasteride, has been identified as forming at levels around 0.1% and being difficult to isolate. A synthetic method for this impurity has been developed starting from a bisamidate intermediate. The process involves a catalytic hydrogenation step using a palladium-carbon catalyst, which yields a mixture of hydrides, followed by subsequent reaction steps to yield the 5β-epimer. google.com
Other Impurities: Other known impurities, such as those listed in the European Pharmacopeia (e.g., Impurity B - the methyl ester analog, and Impurity C - a diene derivative), also require specific synthetic routes for their preparation as reference standards. researchgate.net
Once an impurity has been synthesized, its structure and purity must be unequivocally confirmed. This is achieved using a combination of modern analytical techniques.
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are fundamental for determining the purity of the synthesized standard and for separating it from other potential byproducts. researchgate.netscirp.org The use of a Photo Diode Array (PDA) detector can confirm peak purity. scirp.org
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the impurity. High-Resolution Mass Spectrometry (HR-MS) provides the exact molecular formula. Tandem mass spectrometry (MS/MS) is used to fragment the molecule, and the resulting fragmentation pattern is compared with that of finasteride to help elucidate the structure. asianpubs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. This data is crucial for confirming the precise structure, including the location of substituents and the stereochemistry of the molecule. asianpubs.org
The table below summarizes the analytical techniques used in the characterization of finasteride impurities.
| Analytical Technique | Purpose in Characterization | Source(s) |
| HPLC/UPLC | Separation from other compounds, Purity assessment | asianpubs.org, scirp.org |
| Mass Spectrometry (MS/MS) | Structural elucidation through fragmentation patterns | asianpubs.org |
| High-Resolution MS (HR-MS) | Determination of exact mass and molecular formula | asianpubs.org |
| Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) | Definitive structural confirmation, Stereochemistry | asianpubs.org |
| Photo Diode Array (PDA) Detection | Peak purity analysis in chromatography | scirp.org |
Advanced Analytical Characterization of Finasteride Impurities
Chromatographic Separation Techniques for Finasteride (B1672673) Impurities
Chromatographic techniques are the cornerstone of impurity analysis in the pharmaceutical industry. For finasteride, a range of liquid and gas chromatography methods are utilized to resolve impurities from the main compound and from each other.
High-Performance Liquid Chromatography (HPLC) Approaches
High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of finasteride and its related substances. Its versatility allows for the development of specific methods tailored to the separation of a wide array of potential impurities.
Reversed-phase HPLC (RP-HPLC) is the most common approach for analyzing finasteride impurities. These methods typically use a non-polar stationary phase (like C18 or C8) and a polar mobile phase, allowing for the effective separation of finasteride from its structurally similar impurities.
Several studies have developed and validated stability-indicating RP-HPLC methods. For instance, a method for separating finasteride and four potential impurities (Imp-A, Imp-B, Imp-C, and Imp-D) was achieved on a Symmetry C18 column (75mm x 4.6 mm, 3.5µm). jocpr.com The mobile phase consisted of a simple isocratic mixture of water and acetonitrile (B52724) (64:36 v/v) at a flow rate of 1.0 mL/min, with detection at 210 nm. jocpr.comresearchgate.net This method demonstrated good resolution between all compounds, with retention times of approximately 5.9, 7.3, 7.9, and 8.9 minutes for the impurities. jocpr.com
Another validated method utilized a Waters Nova-Pak C18 column (250 × 4.6 mm, 4µm) with a mobile phase of Water:Tetrahydrofuran (B95107):Acetonitrile. ajpamc.com The flow rate was set to 1.8 mL/min and the column temperature was maintained at 55°C, with UV detection at 210 nm. ajpamc.com This method successfully separated four impurities with retention times of 32.80, 40.86, 46.50, and 38.34 minutes. ajpamc.com
The European Pharmacopoeia registers three specific impurities of finasteride: Impurity A (N-(1,1-dimethylethyl)-3-oxo-4-aza-5α-androstane-17β-carboxamide), Impurity B (methyl 3-oxo-4-aza-5α-androst-1-ene-17β-carboxylate), and Impurity C (N-(1,1-dimethylethyl)-3-oxo-4-azaandrosta-1,5-diene-17β-carboxamide). researchgate.net A method for their quantification was developed using a Nova Pak C18 column with an isocratic mobile phase of water, acetonitrile, and tetrahydrofuran (80:10:10, v/v/v) at a flow rate of 2.0 mL/min and detection at 210 nm. researchgate.netarabjchem.org
Table 1: Examples of Reversed-Phase HPLC Methods for Finasteride Impurity Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Column | Symmetry C18 (75mm x 4.6 mm, 3.5µm) jocpr.com | Waters Nova-Pak C18 (250 × 4.6mm, 4µm) ajpamc.com | Nova Pak C18 (250 mm x 4.6 mm, 4µm) researchgate.net |
| Mobile Phase | Water:Acetonitrile (64:36 v/v) jocpr.com | Water:Tetrahydrofuran:Acetonitrile ajpamc.com | Water:Acetonitrile:Tetrahydrofuran (80:10:10, v/v/v) researchgate.netarabjchem.org |
| Flow Rate | 1.0 mL/min jocpr.com | 1.8 mL/min ajpamc.com | 2.0 mL/min researchgate.net |
| Detection | UV at 210 nm jocpr.com | UV at 210 nm ajpamc.com | UV at 210 nm researchgate.net |
| Temperature | 25°C jocpr.com | 55°C ajpamc.com | 60°C researchgate.net |
| Impurities Analyzed | Imp-A, Imp-B, Imp-C, Imp-D jocpr.com | Impurity-A, Impurity-B, Impurity-C, Impurity-D ajpamc.com | Impurity A, Impurity B, Impurity C researchgate.net |
When unknown impurities are detected during analytical HPLC, preparative HPLC is employed to isolate them in sufficient quantities for structural elucidation. asianpubs.orgasianpubs.org This technique uses larger columns and higher flow rates to separate and collect fractions of the individual impurities.
In one study, two unknown impurities were detected in a crude finasteride sample at relative retention times (RRT) of 1.6 and 1.7. asianpubs.org These were isolated using a Reprosil C18 preparative column (250 × 20 mm, 7 µm particle size). asianpubs.org An isocratic mobile phase of 0.1% formic acid in water and methanol (B129727) (60:40 ratio) was used at a flow rate of 20 mL/min, with detection at 210 nm. asianpubs.org The collected fractions were then evaporated and lyophilized to yield the impurities as solid materials for further analysis. asianpubs.org Similarly, preparative HPLC has been instrumental in isolating degradation products of finasteride formed under stress conditions, such as acid hydrolysis. asianpubs.orgakjournals.com
Table 2: Example of Preparative HPLC for this compound Isolation
| Parameter | Method Details |
|---|---|
| Instrument | Waters preparative HPLC system asianpubs.org |
| Column | Reprosil C18 (250 × 20 mm, 7 µm) asianpubs.org |
| Mobile Phase | 0.1% Formic Acid (Aqueous) and Methanol (60:40) asianpubs.org |
| Flow Rate | 20 mL/min asianpubs.org |
| Detection | UV at 210 nm asianpubs.org |
| Purpose | Isolation of two unknown impurities for structural analysis. asianpubs.org |
Ultra-Performance Liquid Chromatography (UPLC) Methodologies for Impurity Analysis
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, greater sensitivity, and much faster analysis times. scirp.orgresearchgate.net This is achieved by using columns with smaller particle sizes (typically sub-2 µm).
A stability-indicating UPLC method was developed to separate finasteride from four of its impurities (Imp-1, Imp-2, Imp-3, and Imp-4). researchgate.netscirp.org The separation was performed on a Waters ACQUITY UPLC BEH Phenyl Column (150 mm × 2.1 mm, 1.7 µm). researchgate.netscirp.org The method utilized a gradient elution with a mobile phase consisting of 2.5 mM orthophosphoric acid (Solution A) and a mixture of acetonitrile and water (90:10 v/v) (Solution B). researchgate.netscirp.org With a flow rate of 0.22 mL/min and a detection wavelength of 210 nm, the total run time was only 16 minutes, and the resolution between finasteride and all impurities was greater than 2.0. scirp.orgscirp.org This method proved to be linear, accurate, precise, and robust, with limits of quantification for the impurities ranging from 0.036% to 0.06%. researchgate.netscirp.org
Table 3: UPLC Method for Finasteride and its Impurities
| Parameter | Method Details |
|---|---|
| Column | Waters ACQUITY UPLC BEH Phenyl (150 mm × 2.1 mm, 1.7 µm) researchgate.netscirp.org |
| Mobile Phase A | 2.5 mM Orthophosphoric Acid researchgate.netscirp.org |
| Mobile Phase B | Acetonitrile:Water (90:10 v/v) researchgate.netscirp.org |
| Flow Rate | 0.22 mL/min researchgate.netscirp.org |
| Detection | UV at 210 nm researchgate.netscirp.org |
| Run Time | 16 minutes scirp.org |
| Resolution | > 2.0 for all impurities researchgate.netscirp.org |
Gas Chromatography (GC) for Volatile Finasteride Impurities
Gas Chromatography (GC) is the preferred technique for the analysis of volatile and semi-volatile impurities, such as residual solvents, which may be present from the manufacturing process. scispace.com While specific GC methods for finasteride are less commonly published than HPLC methods, the principles of residual solvent analysis are well-established by guidelines such as those from the International Conference on Harmonisation (ICH). researchgate.net
The analysis of volatile organic impurities typically involves headspace GC with a flame-ionization detector (HS-GC-FID). nih.gov This technique is highly sensitive and specific for compounds like methanol, acetonitrile, dichloromethane, and toluene (B28343), which may be used in the synthesis of finasteride. researchgate.net For solvents with low permissible limits, such as benzene, GC coupled with a mass spectrometry detector (GC-MS) may be required for enhanced sensitivity and specificity. researchgate.net The development of a GC method involves optimizing parameters such as the column type, temperature program, and injection technique to ensure the separation and quantification of all potential volatile impurities. researchgate.netnih.gov
Spectrometric and Spectroscopic Structural Elucidation of Finasteride Impurities
Once an impurity has been isolated, a combination of spectrometric and spectroscopic techniques is used to determine its chemical structure. synthinkchemicals.com
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for obtaining the molecular weight of an impurity. asianpubs.org Techniques like electrospray ionization (ESI) are commonly used. asianpubs.org High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which allows for the determination of the elemental composition of the impurity. asianpubs.orgasianpubs.org For example, in the characterization of an unknown this compound, HRMS showed a protonated molecular ion at m/z 399.3012, corresponding to a molecular formula of C25H39N2O2. asianpubs.org
Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the molecular ion and analyzing the resulting daughter ions. asianpubs.org By comparing the fragmentation pattern of the impurity to that of the parent drug, finasteride, researchers can deduce structural modifications. For instance, a comparison of the MS/MS data for finasteride and an impurity characterized as the cyclohexyl analog revealed common fragments and specific differences that helped confirm the impurity's structure. asianpubs.org
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the complete structural elucidation of organic molecules. asianpubs.orgsynthinkchemicals.com One-dimensional (1D) NMR (¹H and ¹³C) provides information about the chemical environment of the hydrogen and carbon atoms in the molecule. asianpubs.org Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, are used to establish the connectivity between atoms, ultimately allowing for the unambiguous assignment of the impurity's structure. asianpubs.org The combination of MS and NMR data provides a comprehensive characterization of finasteride impurities, as demonstrated in the identification of cyclohexyl and phenyl analogs of finasteride. asianpubs.orgasianpubs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unequivocal structural identification of organic molecules, including pharmaceutical impurities. nih.govveeprho.com It provides detailed information about the carbon-hydrogen framework, making it invaluable for confirming the exact structure of finasteride-related compounds. veeprho.com Both 1H and 13C NMR, along with two-dimensional techniques like COSY, HSQC, and HMBC, are employed to precisely assign atomic connectivity and stereochemistry. veeprho.comasianpubs.org
In the characterization of finasteride impurities, NMR is used to pinpoint structural modifications compared to the parent drug molecule. For instance, in the analysis of a cyclohexyl analog of finasteride (Impurity-I), the absence of the characteristic tert-butyl signal at δ 1.40 ppm in the 1H NMR spectrum is a key indicator of substitution at the amide group. asianpubs.org This is further confirmed in the 13C NMR spectrum by the disappearance of carbon signals at δ 50.6 and 28.7 ppm, which correspond to the tert-butyl moiety of finasteride. asianpubs.org Conversely, the appearance of new signals corresponding to a cyclohexyl group confirms the impurity's structure. asianpubs.org Similarly, for a phenyl analog (Impurity-II), new signals in the aromatic region of the NMR spectrum, alongside a carbonyl carbon signal (δ 170.60 ppm) and an aromatic carbon signal (δ 137.91 ppm), help confirm the substitution. asianpubs.org
Studies on degradation products also rely heavily on NMR. researchgate.net For one acidic degradation product (DP-1), the presence of a carboxylic acid proton (δ 11.9 ppm) and the absence of olefinic and tert-butyl protons in the 1H NMR spectrum suggested both hydration of the double bond and hydrolysis of the amide. researchgate.net
Interactive Table: Key NMR Data for this compound Characterization
| Compound | Technique | Key Spectral Feature | Chemical Shift (δ ppm) | Structural Implication | Reference |
|---|---|---|---|---|---|
| Finasteride | 1H NMR | tert-butyl protons | 1.40 | Reference for parent drug | asianpubs.org |
| Impurity-I (Cyclohexyl analog) | 1H NMR | Absence of tert-butyl signal | N/A (absent) | Substitution at the amide group | asianpubs.org |
| Finasteride | 13C NMR | tert-butyl carbons | 50.6, 28.7 | Reference for parent drug | asianpubs.org |
| Impurity-I (Cyclohexyl analog) | 13C NMR | Absence of tert-butyl signals | N/A (absent) | Confirmation of substitution | asianpubs.org |
| Impurity-II (Phenyl analog) | 13C NMR | Carbonyl carbon | 170.60 | Phenyl group substitution | asianpubs.org |
| Impurity-II (Phenyl analog) | 13C NMR | Aromatic carbon | 137.91 | Phenyl group substitution | asianpubs.org |
| Degradation Product (DP-1) | 1H NMR | Carboxylic acid proton | 11.9 | Hydrolysis of amide | researchgate.net |
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS-MS) for Molecular Characterization
Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight of impurities and, through fragmentation analysis, to deduce their structures. asianpubs.orgsynthinkchemicals.com High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of an impurity. asianpubs.orgresearchgate.net Tandem mass spectrometry (MS-MS) involves the selection and fragmentation of a specific ion, providing detailed structural information that is crucial for identifying unknown impurities. asianpubs.orgresearchgate.netasianpubs.org
For example, two process-related impurities of finasteride were identified using these techniques. asianpubs.org Impurity-I showed a protonated molecular ion ([M+H]+) at an m/z of 399.4, indicating a molecular weight of 398, which is 26 atomic mass units (amu) higher than finasteride. asianpubs.org Its HRMS data corresponded to the molecular formula C25H39N2O2. asianpubs.org The MS/MS fragmentation of this impurity yielded major fragments at m/z 331 and 317. asianpubs.org The common fragment at m/z 317, also seen in finasteride's fragmentation, suggested the structural change occurred on the aliphatic amide group. asianpubs.org
Similarly, Impurity-II presented a protonated molecular ion at m/z 393.4 (molecular weight 392), a difference of 20 amu from finasteride. asianpubs.org HRMS confirmed its molecular formula as C25H33N2O2. asianpubs.org The MS/MS data for Impurity-II showed a major fragment at m/z 325, which was 20 amu different from a major fragment of finasteride (m/z 305), indicating a clear structural relationship. asianpubs.org These MS and MS/MS data, combined with NMR results, allowed for the confident characterization of Impurity-I and Impurity-II as the cyclohexyl and phenyl analogs of finasteride, respectively. asianpubs.orgasianpubs.orgresearchgate.net
Infrared (IR) Spectroscopy Applications
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. farmaciajournal.comfrontiersin.org The absorption of infrared radiation corresponds to specific molecular vibrations, making the IR spectrum a unique "fingerprint" of a compound. farmaciajournal.com While often used for the identification of the main substance, FT-IR (Fourier Transform Infrared Spectroscopy) can also be applied to detect the presence of impurities, especially if the impurity has functional groups that are absent in the parent drug or if it is present in significant concentrations. farmaciajournal.comacs.orgacs.org
In the context of finasteride, IR spectroscopy can help characterize polymorphs and related substances by identifying key vibrational bands. wjpsonline.com For instance, the analysis of biotransformed metabolites of finasteride used IR spectroscopy to confirm the presence of key functional groups. tandfonline.com The spectrum of 11α-hydroxyfinasteride showed characteristic absorptions for amide, hydroxyl, and carbonyl functionalities, providing initial evidence of the structural modification. tandfonline.com While chromatographic methods are superior for detecting trace impurities, IR can be a valuable and quick tool for analyzing isolated impurities or for screening raw materials for significant deviations from the standard spectrum that might indicate contamination. farmaciajournal.comnih.gov
UV-Visible Spectrophotometric Detection Principles
UV-Visible spectrophotometry is a fundamental analytical technique widely used in pharmaceutical analysis, primarily for quantitative measurements. impactfactor.org It operates on the principle that molecules containing chromophores (light-absorbing functional groups) absorb light at specific wavelengths in the UV-Vis spectrum. For finasteride and its impurities, which possess chromophoric structures like the α,β-unsaturated lactam, UV detection is a standard method coupled with separation techniques like High-Performance Liquid Chromatography (HPLC). ajpamc.comresearchgate.net
The selection of an appropriate detection wavelength is crucial for sensitivity and selectivity. ymerdigital.com Finasteride solutions are often scanned across the 200-400 nm range to determine the wavelength of maximum absorbance (λmax). ajpamc.com While λmax for finasteride has been reported at various wavelengths depending on the solvent, such as 210 nm, 219 nm in methanol, and 245 nm in chloroform, a common wavelength for HPLC analysis is 210 nm to ensure adequate response for both the parent drug and its impurities. ajpamc.comresearchgate.net The method's linearity is established by demonstrating that the absorbance is directly proportional to the concentration over a specific range. impactfactor.orgresearchgate.net While UV spectrophotometry alone cannot resolve complex mixtures, its role as a detector in hyphenated techniques is essential for impurity profiling. ajpamc.com
Hyphenated Analytical Techniques in this compound Profiling
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are the gold standard for impurity profiling in the pharmaceutical industry. nih.gov This approach allows for the physical separation of impurities from the API and from each other, followed by their immediate identification and characterization.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that has become indispensable for the analysis of pharmaceutical impurities. pharmtech.com It combines the powerful separation capabilities of liquid chromatography (often UPLC, or Ultra-Performance Liquid Chromatography, for higher resolution and speed) with the definitive identification power of tandem mass spectrometry. pharmtech.comscirp.org This method is particularly valuable for detecting and quantifying impurities at very low levels, often in the picogram-per-milliliter range. pharmtech.com
Several LC-MS/MS methods have been developed for the analysis of finasteride and its related substances. core.ac.ukjocpr.com These methods are used to monitor process impurities and degradation products. asianpubs.orgasianpubs.org For instance, a UPLC-MS/MS method was developed to simultaneously identify and quantify finasteride and tamsulosin. core.ac.uk The method monitored specific mass-to-charge (m/z) transitions for each compound: for finasteride, the fragmentation of the parent ion (m/z 373.11) to a product ion (m/z 304.96) was used for quantification, ensuring high specificity. core.ac.uk The sensitivity of such methods is highlighted by a lower limit of detection for finasteride of 5.0 ng/mL. core.ac.uk The development of stability-indicating UPLC methods allows for the separation of finasteride from multiple potential impurities and degradation products within a short run time, confirming the method's utility for quality control and stability testing. scirp.orgresearchgate.net
Interactive Table: LC-MS/MS Method Parameters for Finasteride Analysis
| Parameter | Tamsulosin & Finasteride Method | Finasteride & Tadalafil Method | Reference |
|---|---|---|---|
| Chromatography | U-HPLC | LC-MS/MS | core.ac.ukinnovareacademics.in |
| Column | Hypersil gold 50 mm × 2 mm (1.9 μm) | Waters Symmetry C18 (150x4.6 mm, 3.5µ) | core.ac.ukinnovareacademics.in |
| Mobile Phase | Acetonitrile:Ammonium Acetate (B1210297) (90:10, v/v) pH=3.5 | 0.1% Perchloric acid and Acetonitrile (60:40) | core.ac.ukinnovareacademics.in |
| Ionization Mode | Positive Mode ESI | Positive Mode ESI | core.ac.ukinnovareacademics.in |
| Finasteride Transition (m/z) | 373.11 → 304.96 | 373.5497 → 142.0085 | core.ac.ukinnovareacademics.in |
| Linearity Range (Finasteride) | 20.0-500.0 ng/mL | 12.5-100 ng/ml | core.ac.ukinnovareacademics.in |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique used for separating and identifying volatile and thermally stable compounds. synthinkchemicals.com While less common than LC-MS for large, non-volatile molecules like finasteride, it has specific applications in impurity analysis, particularly for residual solvents or volatile degradation products. researchgate.netresearchgate.net The use of GC-MS for finasteride itself often requires derivatization to increase its volatility. core.ac.uk
An isotope-dilution GC-MS method was developed for the quantitative determination of finasteride in human plasma, demonstrating the technique's high sensitivity and selectivity. core.ac.uk In this study, a deuterated version of finasteride was used as an internal standard, and samples were analyzed without derivatization, achieving a detection level of 50 pg. core.ac.uk While the primary literature for this compound profiling is dominated by LC-based methods, GC-MS remains a critical tool for a comprehensive analysis, especially for identifying volatile organic impurities that may be introduced during the manufacturing process. industry.gov.autdx.cat The technique's ability to provide uniform, compound-independent responses can also be advantageous for quantifying impurities without the need for specific reference standards. avivanalytical.com
Development and Validation of Stability Indicating Analytical Methods for Finasteride Impurities
Method Development Strategies for Finasteride (B1672673) Impurity Quantification
The primary goal in developing analytical methods for finasteride is to achieve a clear separation of the active pharmaceutical ingredient (API) from its various impurities. jocpr.com This involves a multi-faceted approach, focusing on the optimization of chromatographic conditions and the careful selection of detection wavelengths.
Optimization of Chromatographic Conditions for Impurity Separation
The separation of finasteride from its impurities is typically achieved using reverse-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC). scirp.orgscirp.org The success of this separation hinges on the careful selection and optimization of several key parameters.
Various stationary phases, including C18, C8, phenyl, and cyano columns, have been explored to achieve optimal separation. jocpr.comscirp.org For instance, a Symmetry C18 column (75mm x 4.6 mm, 3.5μm particles) and a Waters ACQUITY UPLC BEH Phenyl Column (150 mm × 2.1 mm, 1.7 µm) have been successfully used. jocpr.comscirp.org
The mobile phase composition is another critical factor. A common approach involves using a mixture of an aqueous buffer and an organic solvent. Researchers have experimented with different organic modifiers like acetonitrile (B52724), methanol (B129727), and tetrahydrofuran (B95107), and various aqueous buffers such as phosphate, sulfate, and acetate (B1210297) at different pH levels. scirp.orgresearchgate.net
Successful separations have been achieved using a mobile phase consisting of water and acetonitrile in a 64:36 v/v ratio, as well as a gradient elution with 2.5 mM orthophosphoric acid as the aqueous phase and a mixture of acetonitrile and water (90:10 v/v) as the organic phase. jocpr.comscirp.org The pH of the mobile phase is also a crucial parameter, with a pH of 3.5 showing good results in some studies. akjournals.com
The flow rate of the mobile phase is adjusted to ensure efficient separation within a reasonable analysis time. Flow rates of 1.0 mL/min for HPLC and 0.22 mL/min for UPLC have been reported as effective. jocpr.comscirp.orgscirp.org Column temperature is also controlled, often maintained at 25°C or 60°C, to ensure reproducibility of the retention times. jocpr.comresearchgate.net
Interactive Table: Optimized Chromatographic Conditions for Finasteride Impurity Separation
| Parameter | HPLC Method 1 | UPLC Method 1 | HPLC Method 2 |
| Stationary Phase | Symmetry C18 (75mm x 4.6mm, 3.5µm) jocpr.com | Waters ACQUITY UPLC BEH Phenyl (150mm x 2.1mm, 1.7µm) scirp.orgscirp.org | Nova Pak C18 (250mm x 4.6µm) ajpamc.com |
| Mobile Phase | Water:Acetonitrile (64:36 v/v) jocpr.com | A: 2.5 mM Orthophosphoric AcidB: Acetonitrile:Water (90:10 v/v) scirp.orgscirp.org | Water:Tetrahydrofuran:Acetonitrile ajpamc.com |
| Flow Rate | 1.0 mL/min jocpr.com | 0.22 mL/min scirp.orgscirp.org | 1.8 mL/min ajpamc.com |
| Column Temperature | 25°C jocpr.com | 25°C scirp.org | 55°C ajpamc.com |
| Detection Wavelength | Not Specified | 210 nm scirp.orgscirp.org | 210 nm ajpamc.com |
Selection of Detection Wavelengths for Finasteride Impurities
The selection of an appropriate detection wavelength is crucial for the sensitive and accurate quantification of both finasteride and its impurities. The wavelength is chosen based on the ultraviolet (UV) absorbance characteristics of the compounds of interest.
A commonly used wavelength for the detection of finasteride and its impurities is 210 nm. scirp.orgscirp.orgajpamc.com This wavelength has been shown to provide good responses for both the parent drug and its degradation products. Other wavelengths that have been explored include 215 nm, 220 nm, 228 nm, 240 nm, 246 nm, and 275 nm. akjournals.comgoogle.comajrconline.org The choice of wavelength can depend on the specific impurities being targeted and the desire to minimize interference from excipients in the formulation. google.com In some cases, a photodiode array (PDA) detector is used to obtain spectral information across a range of wavelengths, which helps in confirming the purity of the peaks. jocpr.comscirp.org
Forced Degradation Studies of Finasteride for Impurity Generation
Forced degradation studies are an integral part of developing stability-indicating analytical methods. sapub.org These studies involve subjecting the drug substance to various stress conditions, such as acid and base hydrolysis, oxidation, heat, and light, to intentionally generate degradation products. jocpr.comscirp.org This allows for the identification of potential degradants that could form during the manufacturing process or upon storage and ensures that the analytical method can effectively separate these impurities from the intact drug. sapub.org
Studies under Acidic Hydrolysis Conditions
To investigate the stability of finasteride under acidic conditions, the drug is typically exposed to an acidic solution, such as 0.1 M or 1 M hydrochloric acid (HCl), and heated for a specific period. scirp.orgymerdigital.comoup.com
In one study, finasteride was subjected to 1 M HCl at 70°C for 4 hours, resulting in a degradation of 35.43% in the raw material and 38.43% in tablets. oup.com Another investigation using 0.1 M HCl at 80°C for 8 hours showed a degradation of 10.87%. ymerdigital.com However, some studies have reported that finasteride is relatively stable under acidic conditions, with no significant degradation observed even after exposure to 0.1 N HCl at 70°C for 24 hours. scirp.org One study found that acid-mediated stress produced three degradation products. asianpubs.org
Interactive Table: Finasteride Degradation under Acidic Hydrolysis
| Acid Condition | Temperature | Duration | Degradation (%) | Source |
| 1 M HCl | 70°C | 4 hours | 35.43% (raw material), 38.43% (tablets) | oup.com |
| 0.1 M HCl | 80°C | 8 hours | 10.87% | ymerdigital.com |
| 0.1 N HCl | 70°C | 24 hours | No significant degradation | scirp.org |
Studies under Alkaline Hydrolysis Conditions
The degradation of finasteride under alkaline conditions is typically studied by treating the drug with a basic solution, such as 0.1 M or 1 M sodium hydroxide (B78521) (NaOH), at elevated temperatures. scirp.orgymerdigital.comoup.com
Significant degradation has been observed under alkaline stress. For instance, exposure to 1 M NaOH at 70°C for 4 hours led to a 51.58% degradation of the raw material and 32.52% in tablets. oup.com In another study, treatment with 0.1 M NaOH at 80°C for 8 hours resulted in 7.53% degradation. ymerdigital.com A separate investigation showed approximately 4% degradation when finasteride was exposed to 0.1 N NaOH at 70°C for 24 hours. scirp.org Some studies have indicated considerable degradation in alkaline medium without specifying the exact percentage. scirp.orgresearchgate.netresearchgate.net
Interactive Table: Finasteride Degradation under Alkaline Hydrolysis
| Alkaline Condition | Temperature | Duration | Degradation (%) | Source |
| 1 M NaOH | 70°C | 4 hours | 51.58% (raw material), 32.52% (tablets) | oup.com |
| 0.1 M NaOH | 80°C | 8 hours | 7.53% | ymerdigital.com |
| 0.1 N NaOH | 70°C | 24 hours | ~4% | scirp.org |
Studies under Oxidative Stress Conditions
Oxidative degradation is investigated by exposing finasteride to an oxidizing agent, most commonly hydrogen peroxide (H₂O₂). jocpr.comymerdigital.comoup.com
Finasteride has been shown to be susceptible to oxidative degradation. In one study, treatment with 3.0% H₂O₂ resulted in observable degradation. jocpr.com Another study using 3% H₂O₂ also reported degradation, with one of the degradation products being identified as Impurity-1. scirp.orgscirp.orgresearchgate.net A more detailed study showed 39.55% degradation of the raw material and 39.26% in tablets after 4 hours of exposure to H₂O₂. oup.com Another report indicated 13.2% degradation under oxidative conditions. ymerdigital.com In contrast, some studies have found finasteride to be stable under peroxide stress. asianpubs.org
Interactive Table: Finasteride Degradation under Oxidative Stress
| Oxidative Condition | Duration | Degradation (%) | Notes | Source |
| 3.0% H₂O₂ | Not Specified | Degradation observed | - | jocpr.com |
| H₂O₂ | 4 hours | 39.55% (raw material), 39.26% (tablets) | - | oup.com |
| Not Specified | Not Specified | 13.2% | - | ymerdigital.com |
| 3% H₂O₂ | 24 hours | Degradation product identified as Imp-1 | - | scirp.orgscirp.org |
Studies under Photolytic and Thermal Stress Conditions
To ensure that an analytical method is "stability-indicating," it must be able to accurately measure the drug substance in the presence of its degradation products. This is assessed through forced degradation studies, where the drug is exposed to harsh conditions like light and heat to accelerate its decomposition.
In studies on finasteride, the drug has been subjected to various stress conditions, including photolytic (light) and thermal (heat) degradation. scirp.orgscirp.org One common approach involves exposing the finasteride bulk drug to UV light at 254 nm and heat at 60°C. jocpr.com Another study extended the heat and light exposure period to 10 days. scirp.org In some cases, thermal degradation was also induced by heating the sample in an open container in an oven at 110°C for 24 hours. tandfonline.com
The results from these studies indicate that finasteride is relatively stable under photolytic and thermal stress. scirp.orgjocpr.com While some degradation was observed under alkaline and oxidative conditions, the drug showed no significant decomposition when exposed to light and heat. scirp.orgjocpr.com Peak purity tests using a photodiode array (PDA) detector confirmed the homogeneity of the finasteride peak in all stressed samples, demonstrating the method's ability to separate the pure drug from any potential degradants. scirp.orgjocpr.com
Table 1: Summary of Forced Degradation Studies on Finasteride
| Stress Condition | Parameters | Observation | Reference |
|---|---|---|---|
| Photolytic Degradation | UV light at 254 nm | No significant degradation observed. | jocpr.com |
| Photolytic Degradation | ICH Q1B guidelines, 10-day study period | Finasteride was stable. | scirp.org |
| Thermal Degradation | 60°C | No significant degradation observed. | jocpr.com |
| Thermal Degradation | 60°C, 10-day study period | Finasteride was stable. | scirp.org |
| Thermal Degradation | 110°C for 24 hours | Degradation products were observed. | tandfonline.com |
| Oxidative Degradation | 3% H2O2 at room temperature for 24 hours | Approximately 10% degradation. | scirp.org |
| Base Hydrolysis | 0.1 N NaOH at 70°C for 24 hours | Approximately 4% degradation. | scirp.org |
| Acid Hydrolysis | 0.1 N HCl at 70°C for 24 hours | No significant degradation. | scirp.org |
Analytical Method Validation Parameters for this compound Assays
Once a stability-indicating method has been developed, it must undergo a rigorous validation process to demonstrate its suitability for its intended purpose. This validation encompasses several key parameters as outlined by the International Council for Harmonisation (ICH) guidelines.
Specificity and Resolution Assessment for Impurities
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities and degradants. ijcrt.org In the context of this compound analysis, this means the method must be able to separate finasteride from its known impurities and any degradation products formed under stress conditions. jocpr.com
To demonstrate specificity, finasteride is often spiked with known quantities of its potential impurities. arabjchem.org The subsequent analysis should show clear separation between the finasteride peak and the impurity peaks, with no interference between them. arabjchem.org For instance, in the development of a UPLC method, the resolution between finasteride and its four potential impurities (Imp-1, Imp-2, Imp-3, and Imp-4) was found to be greater than 2.0, indicating excellent separation. scirp.org Similarly, HPLC methods have been developed that successfully separate finasteride from its synthetic impurities and degradation products. jocpr.com
The peak purity of finasteride in stressed samples is often confirmed using a PDA detector. scirp.orgjocpr.com This ensures that the chromatographic peak for finasteride is homogenous and not co-eluting with any other substance. scirp.org
Linearity and Range for this compound Detection
Linearity refers to the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
For this compound assays, linearity is typically established by preparing a series of solutions with known concentrations of the impurities and plotting the peak areas against the concentrations. arabjchem.org The correlation coefficient (r²) is then calculated to assess the linearity of the relationship. A correlation coefficient greater than 0.999 is generally considered excellent. scirp.org
One study demonstrated linearity for four finasteride impurities over a concentration range of 0.05% to 0.3% of the analyte concentration. scirp.org Another study established linearity for three impurities in the range of 1.5–4.5 µg/mL. arabjchem.org The range of the method is often determined from the Limit of Quantification (LOQ) up to a certain percentage of the analyte concentration. scirp.org
Table 2: Linearity Data for Finasteride Impurities
| Impurities | Concentration Range | Correlation Coefficient (r²) | Reference |
|---|---|---|---|
| Imp-1, Imp-2, Imp-3, Imp-4 | 0.05% to 0.3% of analyte concentration (0.5 mg/mL) | > 0.999 | scirp.org |
| Impurity A, B, C | 1.5–4.5 µg/mL | Not specified, but method deemed linear. | arabjchem.org |
| Imp-A, Imp-B, Imp-C, Imp-D | Not specified, but correlation coefficient > 0.998 | > 0.998 | jocpr.com |
Detection and Quantification Limits (LOD and LOQ) for Finasteride Impurities
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These parameters are crucial for determining trace impurities.
LOD and LOQ are often determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ. arabjchem.org This is achieved by injecting a series of diluted solutions with known concentrations. arabjchem.org
For finasteride impurities, the LOD and LOQ values are typically very low, demonstrating the high sensitivity of the developed analytical methods. For example, one UPLC method reported LOD values for four impurities ranging from 0.012% to 0.02% of the analyte concentration and LOQ values from 0.036% to 0.06%. scirp.org Another HPLC method achieved even lower LODs, ranging from 0.0019 to 0.014 µg/mL, and LOQs from 0.021 to 0.059 µg/mL for four different impurities. jocpr.com
Table 3: LOD and LOQ Values for Finasteride Impurities
| Impurity | LOD | LOQ | Reference |
|---|---|---|---|
| Imp-1 | 0.02% | 0.06% | scirp.org |
| Imp-2 | 0.02% | 0.06% | scirp.org |
| Imp-3 | 0.015% | 0.05% | scirp.org |
| Imp-4 | 0.012% | 0.036% | scirp.org |
| Imp-A | 0.007 µg/mL | 0.021 µg/mL | jocpr.com |
| Imp-B | 0.010 µg/mL | 0.030 µg/mL | jocpr.com |
| Imp-C | 0.0019 µg/mL | 0.059 µg/mL | jocpr.com |
| Imp-D | 0.014 µg/mL | 0.041 µg/mL | jocpr.com |
Precision and Accuracy of Impurity Measurements
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Accuracy is the closeness of the test results obtained by the method to the true value and is often determined by recovery studies.
The precision of the related impurities method is typically assessed by injecting multiple individual preparations of finasteride spiked with known amounts of each impurity. scirp.org The RSD of the peak areas for each impurity is then calculated. For example, in one study, the %RSD for the area of four impurities was within 2.6%. jocpr.com Another study reported RSD values of 1.38%, 0.48%, and 0.32% for impurities A, B, and C, respectively, in a reproducibility assessment. arabjchem.org
Accuracy is evaluated by spiking a placebo with known amounts of the impurities at different concentration levels (e.g., 50%, 100%, and 150% of the specification level). jocpr.com The percentage recovery of each impurity is then calculated. High recovery percentages, typically between 98% and 102%, indicate good accuracy. jocpr.com Studies on finasteride impurities have reported recovery values ranging from 99.3% to 102.7%. jocpr.com
Table 4: Precision and Accuracy Data for this compound Analysis
| Parameter | Impurities | Result | Reference |
|---|---|---|---|
| Precision (%RSD) | Imp-A, Imp-B, Imp-C, Imp-D | < 2.6% | jocpr.com |
| Reproducibility (%RSD) | Impurity A | 1.38% | arabjchem.org |
| Impurity B | 0.48% | arabjchem.org | |
| Impurity C | 0.32% | arabjchem.org | |
| Accuracy (% Recovery) | Four impurities | 99.3% to 102.7% | jocpr.com |
Method Robustness and System Suitability
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. System suitability testing is an integral part of many analytical procedures and is used to verify that the chromatographic system is adequate for the analysis to be performed.
To evaluate robustness, experimental conditions are intentionally altered. scirp.org These variations can include changes in the flow rate of the mobile phase, column temperature, and the composition of the mobile phase. jocpr.comarabjchem.org The resolution between finasteride and its impurities is then evaluated. If the resolution remains greater than a predefined value (e.g., 1.5 or 2.0), the method is considered robust. scirp.orgjocpr.com
System suitability is typically assessed by injecting a standard solution multiple times and evaluating parameters such as peak tailing, theoretical plates, and the resolution between critical pairs of peaks. The results should fall within predefined acceptance criteria to ensure the system is performing correctly. For instance, in a UPLC method for finasteride, the resolution between finasteride and its impurities was consistently greater than 2.0, and the tailing factor was less than 1.5, indicating good system suitability.
List of Compounds
Finasteride
this compound A (Imp-A, Imp-1)
this compound B (Imp-B, Imp-2)
this compound C (Imp-C, Imp-3)
this compound D (Imp-D, Imp-4)
Acetonitrile
Tetrahydrofuran
Ortho-phosphoric acid
Hydrogen peroxide
Sodium hydroxide
Hydrochloric acid
Methanol
Water
Tamsulosin
Tadalafil
Pharmaceutical Control Strategies for Finasteride Impurities
Proactive Impurity Management in Finasteride (B1672673) Manufacturing
Proactive management of impurities is foundational to producing high-quality finasteride. This approach focuses on preventing the formation of impurities at their source through rigorous control of starting materials and a deep understanding of the manufacturing process.
Control of Raw Material Purity and Reagent Quality
The quality of raw materials and reagents is a primary determinant of the impurity profile of the final finasteride product. synthinkchemicals.com Contaminants present in starting materials, such as residual solvents, heavy metals, or by-products from their own synthesis, can be carried through the manufacturing process and end up as impurities in the API. synthinkchemicals.compharmtech.com For instance, impurities in reagents like t-butylamine or solvents such as dimethylformamide could potentially react to form process-related impurities. pharmtech.com
A robust supplier qualification program is essential to ensure a consistent supply of high-purity raw materials. synthinkchemicals.com This includes thorough testing of incoming materials against established specifications. Pharmacopoeial methods, where available, provide a baseline for quality control of raw materials. oup.comoup.com
Table 1: Key Considerations for Raw Material and Reagent Control
| Parameter | Control Strategy | Rationale |
| Purity of Starting Materials | Implement stringent specifications and test incoming lots. | Prevents the introduction of impurities at the beginning of the synthesis. |
| Reagent Quality | Qualify suppliers and test reagents for known potential contaminants. | Ensures that reagents do not introduce unwanted side reactions or impurities. pharmtech.com |
| Solvent Purity | Use high-purity solvents and test for residual solvents. | Minimizes the risk of solvent-related impurities in the final product. pharmatimesofficial.com |
| Water Quality | Utilize purified water (e.g., Milli-Q grade) in processes. | Prevents contamination from minerals, organic matter, or microbes. |
Process Understanding and Identification of Critical Control Points
A thorough understanding of the finasteride synthesis process is crucial for identifying potential sources of impurity formation. spectroscopyonline.com This involves a detailed analysis of each reaction step, including potential side reactions, degradation pathways, and the impact of process parameters such as temperature, pH, and reaction time. pharmatimesofficial.comresearchgate.net
The Hazard Analysis and Critical Control Points (HACCP) framework, while originating in the food industry, provides a systematic approach to identifying and controlling potential hazards, including impurity formation, in pharmaceutical manufacturing. sesotec.comscilife.iositeware.co By conducting a hazard analysis for each step of the finasteride synthesis, manufacturers can pinpoint Critical Control Points (CCPs). sesotec.com CCPs are stages in the process where control measures can be applied to prevent or reduce a hazard to an acceptable level. sesotec.comisolocity.com
For example, in the synthesis of finasteride, a critical step might be the reaction temperature during a particular transformation. pharmatimesofficial.com Deviations from the optimal temperature could lead to the formation of specific impurities. By identifying this as a CCP, strict temperature controls and monitoring can be implemented. isolocity.com
Table 2: Example of Critical Control Point (CCP) Identification in Finasteride Synthesis
| Process Step | Potential Hazard (Impurity Formation) | Critical Control Point (CCP) | Monitoring |
| Amidation Reaction | Formation of incompletely reacted intermediates or side-products. | Reaction Temperature, Reagent Stoichiometry | Continuous temperature monitoring, precise measurement of reagents. |
| Crystallization | Entrapment of impurities within the crystal lattice. | Cooling Rate, Solvent Composition | Controlled cooling profiles, analysis of mother liquor. google.com |
| Drying | Degradation due to excessive heat. | Drying Temperature and Time | Strict control and monitoring of oven temperature and duration. |
In-Process Monitoring and Early Detection of Finasteride Impurities
In-process monitoring is a key component of modern pharmaceutical manufacturing, allowing for the early detection of impurities and process deviations. isolocity.com This proactive approach enables real-time adjustments to the manufacturing process, preventing the propagation of impurities and ensuring the final product meets quality standards. pharmatimesofficial.com
Process Analytical Technology (PAT) plays a significant role in achieving real-time monitoring. spectroscopyonline.com PAT utilizes analytical instruments, such as near-infrared (NIR) or Raman spectroscopy, directly within the manufacturing line to provide continuous data on critical quality attributes. spectroscopyonline.com For instance, an in-line NIR probe could monitor the progress of a reaction, ensuring it goes to completion and minimizing the formation of process-related impurities. spectroscopyonline.com
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for in-process monitoring of finasteride impurities. arabjchem.orgresearchgate.net Samples can be withdrawn at various stages of the process and analyzed to quantify the levels of known and unknown impurities. scispace.com This data provides valuable feedback for process control and optimization. researchgate.net A study on the determination of finasteride impurities utilized an HPLC method with a C18 column and a mobile phase of water, acetonitrile (B52724), and tetrahydrofuran (B95107) to separate and quantify impurities. arabjchem.orgresearchgate.net
Strategies for Impurity Reduction during Finasteride Synthesis and Purification
Even with robust proactive measures, some level of impurity formation is often unavoidable. Therefore, effective strategies for impurity reduction during synthesis and purification are essential.
Optimizing the synthetic route itself can significantly minimize impurity formation. pharmatimesofficial.com This may involve selecting cleaner and more efficient chemical reactions, using selective reagents to reduce side reactions, and carefully controlling reaction conditions like temperature and time. pharmatimesofficial.com
Purification techniques are employed to remove impurities that have formed. Common methods include:
Crystallization: This is a powerful technique for purifying solid compounds like finasteride. google.com The process involves dissolving the crude product in a suitable solvent and then allowing it to crystallize under controlled conditions. The impurities typically remain in the solvent (mother liquor), while the pure compound forms crystals. The choice of solvent and cooling profile is critical for effective purification. google.com
Chromatography: Preparative HPLC can be used to isolate and remove impurities from the finasteride product. asianpubs.org This technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase.
Filtration: Filtration can be used to remove particulate matter and some impurities. pharmatimesofficial.com
Solvent recovery systems can also be implemented to reduce impurities originating from solvents in the final API. pharmatimesofficial.com
Regulatory Considerations for Finasteride Impurity Control
Pharmacopoeial Requirements for Finasteride (B1672673) Impurity Limits (e.g., European Pharmacopoeia, USP)
Pharmacopoeias provide legally binding standards for the quality of medicines. The European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP) have specific monographs for finasteride that include tests and limits for related substances (impurities).
The European Pharmacopoeia monograph for finasteride specifies limits for several named impurities, including Impurity A, Impurity B, and Impurity C. drugfuture.comdrugfuture.comuspbpep.com For example, the limit for Impurity A is set at a maximum of 0.3%. drugfuture.comdrugfuture.comuspbpep.com The monograph also sets a limit for any unspecified impurity and a total limit for all impurities. drugfuture.com The methods for detecting and quantifying these impurities, typically using liquid chromatography, are also detailed. drugfuture.comdrugfuture.comuspbpep.com
The United States Pharmacopeia (USP) also has a monograph for finasteride which includes tests for organic impurities. spectrumchemical.com Additionally, USP general chapters <232> Elemental Impurities—Limits and <233> Elemental Impurities—Procedures are applicable, setting limits for elemental impurities that may be present from raw materials or manufacturing processes. spectrumchemical.comusp.org
Reporting and Qualification Thresholds for Finasteride Impurities
The reporting, identification, and qualification thresholds for impurities in finasteride are determined by the ICH Q3A and Q3B guidelines and are based on the maximum daily dose. premier-research.comjcchems.com These thresholds dictate the level at which an impurity must be reported in a regulatory submission, the level at which its chemical structure must be identified, and the level at which its safety must be established.
Reporting Threshold : The level above which an impurity must be reported. europa.eu For a drug with a maximum daily dose of less than or equal to 2g/day, the reporting threshold is 0.05%. jcchems.com
Identification Threshold : The level above which an impurity must be identified (i.e., its structure elucidated). europa.eu For a drug with a maximum daily dose between 10 mg and 2 g, the identification threshold is 0.2%. ikev.org
Qualification Threshold : The level above which an impurity's safety must be demonstrated. europa.eu For a drug with a maximum daily dose between 10 mg and 100 mg, the qualification threshold is 0.5%. gmpinsiders.com
An impurity is considered qualified if its level is at or below the qualified level observed in relevant safety or clinical studies, if it is a significant metabolite, or if it is justified by scientific literature. fda.gov If an impurity exceeds the qualification threshold and cannot be justified by these means, further safety studies may be required. fda.gov
Below is an interactive data table summarizing the ICH Q3B(R2) thresholds for degradation products in new drug products, which would be applicable to finasteride products.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 1 mg | 1.0% or 5 µg TDI, whichever is lower | 1.0% or 5 µg TDI, whichever is lower | 1.0% or 50 µg TDI, whichever is lower |
| > 1 mg - 10 mg | 0.5% or 20 µg TDI, whichever is lower | 0.5% or 20 µg TDI, whichever is lower | 1.0% or 50 µg TDI, whichever is lower |
| > 10 mg - 100 mg | 0.2% or 2 mg TDI, whichever is lower | 0.2% or 2 mg TDI, whichever is lower | 0.5% or 200 µg TDI, whichever is lower |
| > 100 mg - 2 g | 0.10% | 0.2% or 2 mg TDI, whichever is lower | 0.2% or 3 mg TDI, whichever is lower |
| > 2 g | 0.05% | 0.10% | 0.15% |
| Source: Adapted from ICH Q3B(R2) Guideline europa.euikev.orggmpinsiders.com |
Future Perspectives in Finasteride Impurity Research
Integration of Advanced Analytical Technologies for Comprehensive Profiling
The thorough characterization of impurities in finasteride (B1672673) is fundamental to controlling them effectively. While traditional chromatographic techniques like High-Performance Liquid Chromatography (HPLC) have been the cornerstone of impurity analysis, the future lies in the integration of more advanced and powerful analytical technologies. researchgate.netsynthinkchemicals.com
Hyphenated techniques, which combine the separation power of chromatography with the specificity of spectroscopic detection, are becoming increasingly vital. synthinkchemicals.com Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and even more advanced iterations like Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), offer unparalleled sensitivity and specificity for identifying and quantifying trace-level impurities. researchgate.netsynthinkchemicals.comscirp.org High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are also crucial for the definitive structural elucidation of novel or complex impurities that may arise during synthesis or degradation. synthinkchemicals.comresearchgate.net
The development of stability-indicating methods using these advanced techniques is a key area of future research. researchgate.net Such methods are designed to separate and quantify the API from its potential degradation products, which can form under various stress conditions like hydrolysis, oxidation, and photolysis. scirp.org For instance, studies have shown that finasteride is susceptible to degradation in alkaline and oxidative environments. scirp.org The ability to comprehensively profile these degradants is essential for establishing appropriate storage conditions and shelf-life for the drug product.
Future research will likely focus on the development of even more rapid and efficient analytical methods. Miniaturization and automation will also play a significant role, enabling high-throughput screening of finasteride batches for impurity profiles. ethernet.edu.et
Computational and In Silico Approaches for Impurity Prediction and Risk Assessment
In recent years, computational and in silico methods have emerged as powerful tools in pharmaceutical development, offering the potential to predict the formation of impurities and assess their toxicological risks before they are even synthesized. nih.gov This predictive capability is invaluable for designing more robust and efficient manufacturing processes for finasteride.
Impurity Prediction:
By analyzing the synthetic route of finasteride, computational models can identify potential side reactions and byproducts that could lead to the formation of impurities. ajrconline.org This allows chemists to proactively modify reaction conditions or purification strategies to minimize the generation of these unwanted substances. Techniques like molecular modeling and simulation can provide insights into the reaction mechanisms and kinetics, further aiding in the prediction of impurity formation. mdpi.com
Risk Assessment:
A critical application of in silico tools is in the toxicological assessment of impurities, particularly for genotoxicity. nih.gov The ICH M7 guideline provides a framework for the use of (Quantitative) Structure-Activity Relationship [(Q)SAR] models to predict the mutagenic potential of impurities. lhasalimited.org These models analyze the chemical structure of an impurity and, based on established knowledge and statistical correlations, predict its likelihood of being a mutagen. nih.govlhasalimited.org This approach can often substitute for extensive and time-consuming in vitro tests like the Ames test. lhasalimited.org
For non-genotoxic impurities, in silico methods can also be used to support risk assessment in line with ICH Q3A/B guidelines. nih.gov By using a combination of QSAR, read-across, and other computational approaches, it is possible to estimate the potential toxicity of an impurity and establish safe limits. nih.govtoxhub-consulting.com
The future of in silico impurity assessment will likely involve the use of more sophisticated machine learning and artificial intelligence algorithms. nih.gov These advanced models, trained on large datasets of chemical structures and toxicological data, will offer even greater predictive accuracy and help to streamline the risk assessment process.
Sustainable Chemistry Principles in Finasteride Impurity Control
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to pharmaceutical manufacturing. totalpharmaceuticaltopics.commdpi.com In the context of finasteride, adopting these principles can lead to more environmentally friendly processes and, importantly, can also contribute to better impurity control. orionpharma.com
Greener Synthetic Routes:
A key tenet of green chemistry is the design of synthetic routes that are more efficient and generate less waste. acs.org This can be achieved through various strategies, such as:
Catalysis: The use of highly selective and efficient catalysts, including biocatalysts (enzymes), can minimize the formation of byproducts and impurities. europeanpharmaceuticalreview.com
Alternative Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol (B145695), or supercritical fluids can reduce the environmental impact of the process and minimize the risk of residual solvent impurities. mdpi.comnih.gov For instance, the use of ethanol as a solvent has been explored in analytical methods for finasteride. researchgate.net
Atom Economy: Designing reactions that maximize the incorporation of starting materials into the final product (high atom economy) inherently reduces the amount of waste and potential impurities generated. acs.org
Waste Reduction and Energy Efficiency:
The integration of green chemistry principles into the entire lifecycle of finasteride, from synthesis to formulation, represents a significant opportunity to enhance both the environmental sustainability and the quality of the final drug product.
Q & A
Q. How can batch-to-batch variability in impurity profiles be statistically analyzed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
